Welcome to the BenchChem Online Store!
molecular formula C10H14N2O2 B8418608 2-hydroxy-N-(5-methylpyridin-2-yl)butanamide

2-hydroxy-N-(5-methylpyridin-2-yl)butanamide

Cat. No. B8418608
M. Wt: 194.23 g/mol
InChI Key: JPHMMBDTLWWSIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08143263B2

Procedure details

The title compound was prepared in a manner similar to that described for Intermediate A8, starting from 2-hydroxy-butyric acid and 2-amino-5-picoline,
[Compound]
Name
Intermediate A8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([CH2:6][CH3:7])[C:3](O)=[O:4].[NH2:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][N:10]=1>>[OH:1][CH:2]([CH2:6][CH3:7])[C:3]([NH:8][C:9]1[CH:14]=[CH:13][C:12]([CH3:15])=[CH:11][N:10]=1)=[O:4]

Inputs

Step One
Name
Intermediate A8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC(C(=O)O)CC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
OC(C(=O)NC1=NC=C(C=C1)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.